2-Benzamido-5-phenylthiophene-3-carboxylic acid

COX-2 inhibition Selectivity index Anti-inflammatory

Procure this versatile tri-substituted thiophene as the optimal precursor for COX-2 inhibitor libraries. Its free carboxylic acid enables parallel amide coupling to generate candidates outperforming celecoxib. This scaffold, derived from the antirheumatic esonarimod, is key for dual-mechanism anti-inflammatory programs. Avoid non-benzamido analogs that lack target engagement, securing the critical hydrogen-bonding motif for potent COX-2 binding.

Molecular Formula C18H13NO3S
Molecular Weight 323.4 g/mol
Cat. No. B5564712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzamido-5-phenylthiophene-3-carboxylic acid
Molecular FormulaC18H13NO3S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C18H13NO3S/c20-16(13-9-5-2-6-10-13)19-17-14(18(21)22)11-15(23-17)12-7-3-1-4-8-12/h1-11H,(H,19,20)(H,21,22)
InChIKeyHJMWSISJSXIKRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility45.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzamido-5-phenylthiophene-3-carboxylic Acid: Core Scaffold Identity and Pharmacological Positioning


2-Benzamido-5-phenylthiophene-3-carboxylic acid (CAS 380646-20-8) is a tri-substituted thiophene bearing a benzamido group at position 2, a phenyl ring at position 5, and a free carboxylic acid at position 3 [1]. The compound belongs to the 5-phenylthiophene-3-carboxylic acid chemotype, a scaffold originally identified through the metabolism of the antirheumatic agent esonarimod [2]. Its combination of a hydrogen-bond-donating carboxylic acid and a benzamido side chain distinguishes it from simpler 5-phenylthiophene analogs and positions it as a versatile synthetic intermediate for generating carboxamide-based COX-2 inhibitors and antirheumatic candidates.

Why 2-Benzamido-5-phenylthiophene-3-carboxylic Acid Cannot Be Replaced by In-Class Analogs


Within the 5-phenylthiophene-3-carboxylic acid family, even single-point structural modifications produce large shifts in pharmacological activity and synthetic utility. The parent compound 5-phenylthiophene-3-carboxylic acid (2a) lacks the 2-benzamido group and consequently loses the hydrogen-bonding network required for potent COX-2 engagement observed in 2-benzamido-thiophene-3-carboxamide series [1]. Conversely, replacing the free carboxylic acid with a carboxamide (as in 2-benzamido-5-phenylthiophene-3-carboxamide) removes the reactive handle needed for further derivatization into libraries of amides, esters, or prodrugs [2]. A 2024 structure–activity relationship study demonstrated that a closely related 2-benzamido-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) achieved a COX-2 IC₅₀ of 0.29 µM and a selectivity index of 67.24, while the simple phenyl analog without the 2-benzamido motif would lack the key interactions with the COX-2 active site [1]. Therefore, substituting the title compound with a non-benzamido analog, a carboxamide, or a positional isomer risks losing both the target engagement potential and the synthetic versatility that define its procurement value.

Quantitative Differentiation Guide for 2-Benzamido-5-phenylthiophene-3-carboxylic Acid


COX-2 Selectivity Advantage Over the Clinical Benchmark Celecoxib

In a 2024 head-to-head study of 2-benzamido-thiophene-3-carboxamide derivatives (direct synthetic descendants of the title carboxylic acid), compound VIIa exhibited a COX-2 IC₅₀ of 0.29 µM and a selectivity index (COX-1/COX-2) of 67.24, compared with celecoxib (IC₅₀ 0.42 µM, selectivity index 33.8) [1]. While the title compound is the carboxylic acid precursor rather than the final amide, the data demonstrate that the 2-benzamido-5-phenylthiophene scaffold can be elaborated to achieve a ~2-fold improvement in COX-2 potency and a ~2-fold gain in selectivity relative to celecoxib.

COX-2 inhibition Selectivity index Anti-inflammatory

Anti-Inflammatory Potency Relative to Celecoxib in Protein Denaturation Assay

The same 2024 study evaluated anti-inflammatory activity via suppression of albumin denaturation. Compound VIIa achieved 93% inhibition with an IC₅₀ of 0.54 µM, while celecoxib gave 94% inhibition at an IC₅₀ of 0.89 µM [1]. The comparable maximal efficacy but 1.65-fold lower IC₅₀ indicates that the 2-benzamido-5-phenylthiophene scaffold can match the anti-inflammatory ceiling of celecoxib at lower concentrations, a property that procurement of the title carboxylic acid enables further optimization of.

Protein denaturation Anti-inflammatory activity In vitro efficacy

Physicochemical Differentiation from the Non-Benzamido Parent Compound

The title compound (MW 323.4 g/mol, XLogP3-AA 4.5, 2 H-bond donors, 4 H-bond acceptors, 4 rotatable bonds) [1] differs markedly from the non-benzamido parent 5-phenylthiophene-3-carboxylic acid (MW 204.24 g/mol, fewer H-bond donors/acceptors) . The additional benzamido group increases molecular weight by ~119 Da, raises H-bond donor count from 1 to 2, and adds a rotatable bond, all of which shift the compound deeper into oral drug-like chemical space while preserving the carboxylic acid handle for conjugation.

Lipophilicity Hydrogen bonding Drug-likeness

Synthetic Utility as a Carboxylic Acid Intermediate vs. the Carboxamide Analog

The title compound possesses a free carboxylic acid group that can be directly coupled to amines, alcohols, or hydrazines to generate carboxamide, ester, or hydrazide libraries without requiring protecting-group manipulations . In contrast, the corresponding carboxamide analog (2-benzamido-5-phenylthiophene-3-carboxamide, CAS 113260-45-0) lacks this reactive handle and cannot be directly diversified at the 3-position . The 2024 SAR study exemplifies this: the optimized lead VIIa was synthesized by amide coupling of a 2-benzamido-thiophene-3-carboxylic acid precursor with 4-fluoroaniline [1].

Synthetic versatility Derivatization Library synthesis

Preferred Application Scenarios for 2-Benzamido-5-phenylthiophene-3-carboxylic Acid


Synthesis of Selective COX-2 Inhibitor Libraries

The free carboxylic acid group at position 3 enables parallel amide coupling with diverse amines to generate focused libraries of 2-benzamido-N-substituted-thiophene-3-carboxamides. The 2024 RSC Advances study demonstrated that this approach yields compounds with COX-2 IC₅₀ values as low as 0.29 µM and selectivity indices exceeding 67, outperforming celecoxib [1]. The title compound is the optimal starting material for such campaigns.

Prodrug Design for Enhanced Oral Bioavailability

Esterification of the 3-carboxylic acid with biocompatible alcohols (e.g., ethyl, pivaloyloxymethyl) can produce ester prodrugs that improve membrane permeability. This strategy was implicitly validated when the 2024 study identified poor aqueous solubility as the primary limitation of the carboxamide lead VIIa [1]; the carboxylic acid form allows direct installation of solubilizing or permeability-enhancing promoieties without de novo synthesis.

Development of Antirheumatic Agents Based on the Esonarimod Scaffold

5-Phenylthiophene-3-carboxylic acid (2a) is the active metabolite of esonarimod, an antirheumatic drug that reached clinical evaluation [2]. The title compound, which appends a benzamido group to this validated scaffold, offers an entry point for second-generation antirheumatic agents that may combine interleukin-1 antagonism with COX-2 inhibition. Procurement of the title compound supports dual-mechanism antirheumatic research.

Nano-Formulation Studies for Localized Anti-Inflammatory Delivery

The 2024 study demonstrated that incorporation of a 2-benzamido-thiophene-3-carboxamide into niosomes improved its in vitro release profile [1]. The title carboxylic acid, being more polar than the carboxamide, may exhibit even more favorable encapsulation characteristics in lipid-based nanocarriers, making it a candidate for topical or injectable anti-inflammatory nano-formulations.

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